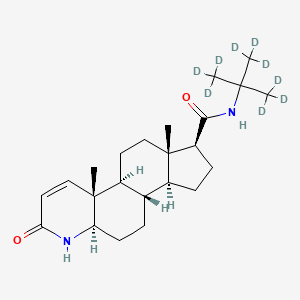

Finasteride-d9

Description

BenchChem offers high-quality Finasteride-d9 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Finasteride-d9 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h11,13-18H,6-10,12H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,18+,22-,23+/m0/s1/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEPLOCGEIEOCV-BSRKVXQGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C=CC(=O)N4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physical and chemical properties of Finasteride-d9.

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the physical and chemical properties of Finasteride-d9, a deuterated analog of Finasteride. It is intended to serve as a technical resource, consolidating key data and experimental methodologies relevant to its application in research and development. Finasteride-d9 is primarily utilized as an internal standard for the precise quantification of Finasteride in biological samples and pharmacokinetic studies through mass spectrometry and liquid chromatography.[1][2][3]

Core Physical and Chemical Properties

The fundamental properties of Finasteride-d9 are summarized below. Deuteration at the N-tert-butyl group results in a higher molecular weight compared to its non-labeled counterpart, a critical feature for its use as an internal standard.

Table 1: General Chemical Information

| Property | Value | References |

| IUPAC Name | (1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | [4] |

| Synonyms | MK-906-d9, Proscar-d9, Prostide-d9, Finastid-d9 | [4][5] |

| Molecular Formula | C₂₃H₂₇D₉N₂O₂ | [2][3][5][6][7] |

| Molecular Weight | 381.60 g/mol | [2][5][6] |

| CAS Number | 1131342-85-2 | [2][4][6] |

| Parent Drug CAS | 98319-26-7 | [4][5] |

Table 2: Physical Properties

| Property | Value | References |

| Physical Form | Solid, crystalline powder | [8][9] |

| Color | White to off-white / beige | [9][10] |

| Melting Point | ~250-253 °C (for unlabeled Finasteride) | [9][10] |

| Boiling Point | 576.6 ± 50.0 °C (Predicted for unlabeled Finasteride) | [10] |

| Water Solubility | Practically insoluble / Very slightly soluble | [9][10] |

| Storage Temperature | Powder: Room temperature or -20°C | [8] |

| Stability | ≥ 4 years when stored at -20°C | [8] |

Table 3: Solubility Data

| Solvent | Solubility | References |

| Chloroform | Slightly soluble / Freely soluble | [2][3][9][10] |

| Methanol | Slightly soluble / Freely soluble | [2][3][9][10] |

| Ethanol | Freely soluble | [8][10] |

| DMSO | Soluble (>20 mg/mL), 32 mg/mL | [8][10] |

| n-Propanol | Freely soluble | [10] |

| Aqueous Buffers | Sparingly soluble | [8] |

Mechanism of Action: 5-alpha Reductase Inhibition

Finasteride functions as a competitive and specific inhibitor of the Type II and Type III isoforms of the 5-alpha reductase enzyme.[11][12] This enzyme is responsible for the conversion of testosterone into the more potent androgen, dihydrotestosterone (DHT).[13][14] By forming a stable complex with the enzyme, finasteride effectively blocks this conversion, leading to a significant reduction in DHT concentrations in tissues such as the prostate gland and scalp.[13][14][15] This reduction in DHT is the primary mechanism behind its therapeutic effects in treating benign prostatic hyperplasia (BPH) and androgenetic alopecia.[12][14] Finasteride exhibits a much higher affinity for the Type II 5α-reductase enzyme—approximately 100-fold greater—than for the Type I enzyme.[2][13][16]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and quantification of Finasteride-d9. Below are summaries of key experimental protocols.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a common thermodynamic approach to determine the solubility of a compound in a specific solvent.[17] This protocol is adapted for hydrophobic compounds like Finasteride.

Objective: To determine the saturation solubility of Finasteride-d9 in a given solvent system (e.g., water, buffer, organic solvent).

Materials:

-

Finasteride-d9 powder

-

Solvent of interest (e.g., distilled water, phosphate buffer pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker or isothermal incubator with agitation

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of Finasteride-d9 powder to a series of glass vials. The excess solid is crucial to ensure saturation is reached.[17]

-

Equilibration: Add a precise volume of the chosen solvent to each vial. Seal the vials tightly.

-

Agitation: Place the vials in an isothermal shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[18]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.[18] Centrifuge the samples at a high speed (e.g., 10,000 rpm) to further separate the solid and liquid phases.[17]

-

Sampling: Carefully withdraw an aliquot of the supernatant (the saturated solution). Immediately filter the aliquot using a syringe filter to remove any remaining microscopic particles.

-

Quantification: Dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC). Analyze the concentration of Finasteride-d9 in the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS.[19]

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Quantification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a standard and robust method for the quantification of Finasteride and its deuterated analog in various matrices.

Objective: To accurately measure the concentration of Finasteride-d9.

Typical Chromatographic Conditions:

-

HPLC System: A standard HPLC system with a UV detector.[20][21]

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[20][21]

-

Mobile Phase: A mixture of an organic solvent and an aqueous buffer. Common examples include Acetonitrile and water, or Methanol and a phosphate buffer, in various ratios (e.g., 50:50 v/v).[20][22]

-

Detection Wavelength: UV detection is commonly performed at wavelengths between 210 nm and 245 nm.[19][21][22]

-

Injection Volume: 20 µL.[20]

Procedure:

-

Standard Preparation: Prepare a stock solution of Finasteride-d9 of a known concentration in a suitable solvent (e.g., mobile phase or DMSO). Perform serial dilutions to create a series of calibration standards.

-

Sample Preparation: Dilute the experimental sample (e.g., from a solubility study) with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Analysis: Inject the calibration standards and prepared samples into the HPLC system.

-

Data Processing: Construct a calibration curve by plotting the peak area against the concentration for the standards. Determine the concentration of the unknown samples by interpolating their peak areas on the calibration curve.

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and structure of Finasteride-d9.

-

Mass Spectrometry (MS): In electrospray ionization mode, protonated Finasteride-d9 typically shows product ions at m/z 318 and 314.[23] This technique is fundamental for its use as an internal standard, where its mass difference from unlabeled Finasteride allows for distinct detection.

-

Nuclear Magnetic Resonance (NMR): ¹³C NMR spectroscopy can be used to confirm the carbon skeleton of the molecule. The chemical shifts for Finasteride-d9 in CDCl₃ have been reported, with key signals at δ=172.29 (C-20), 167.09 (C-3), and 151.71 (C-1).[23] The absence of the intense tert-butyl CH₃ signal seen in unlabeled Finasteride is a key indicator of successful deuteration.[23]

-

Infrared (IR) Spectroscopy: The IR spectrum of Finasteride shows characteristic peaks corresponding to its functional groups, including amide groups (~3428 cm⁻¹), C-H stretching of CH₃ groups (~2963 cm⁻¹), and carbonyl (C=O) groups (~1688 cm⁻¹).[24] These peaks would be present in the Finasteride-d9 spectrum, although slight shifts may occur due to the isotopic substitution.

The characterization of Finasteride and its deuterated analogs often involves techniques like Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray powder diffraction to study its various polymorphic forms.[25]

References

- 1. Finasteride-D9 | CAS No- 1131342-85-2 | Simson Pharma Limited [simsonpharma.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Finasteride-d9 | CAS 1131342-85-2 | Cayman Chemical | Biomol.com [biomol.com]

- 4. Finasteride-d9 | C23H36N2O2 | CID 25224489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Finasteride-D9 - Acanthus Research [acanthusresearch.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Finasteride: Package Insert / Prescribing Information / MOA [drugs.com]

- 10. Finasteride CAS#: 98319-26-7 [m.chemicalbook.com]

- 11. urology-textbook.com [urology-textbook.com]

- 12. Finasteride - Wikipedia [en.wikipedia.org]

- 13. go.drugbank.com [go.drugbank.com]

- 14. xyonhealth.com [xyonhealth.com]

- 15. dermnetnz.org [dermnetnz.org]

- 16. medchemexpress.com [medchemexpress.com]

- 17. orbit.dtu.dk [orbit.dtu.dk]

- 18. pubs.acs.org [pubs.acs.org]

- 19. actascientific.com [actascientific.com]

- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 21. ijcrt.org [ijcrt.org]

- 22. akjournals.com [akjournals.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. Comprehensive spectroscopic characterization of finasteride polymorphic forms. Does the form X exist? - PubMed [pubmed.ncbi.nlm.nih.gov]

Finasteride-d9: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Finasteride-d9, a deuterated analog of Finasteride. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, and relevant experimental protocols.

Chemical Identity and Synonyms

Finasteride-d9 is a stable, isotopically labeled form of Finasteride, a potent inhibitor of 5α-reductase. The deuteration, typically at the tert-butyl group, makes it a valuable internal standard for pharmacokinetic and metabolic studies involving Finasteride, often utilized in mass spectrometry-based analytical methods.

CAS Number: 1131342-85-2[1][2][3]

It is important to distinguish this from the CAS number of the unlabeled parent compound, Finasteride, which is 98319-26-7.[4]

-

(5α,17β)-N-(1,1-Dimethylethyl-d9)-3-oxo-4-azaandrost-1-ene-17-carboxamide

-

MK-906-d9

-

Proscar-d9

-

Prostide-d9

-

Finastid-d9

-

N-(1,1-Dimethylethyl-d9)-3-oxo-4-aza-5α-androst-1-ene-17β-carboxamide

Quantitative Data

The following tables summarize the key physical and chemical properties of Finasteride-d9 and its parent compound, Finasteride.

Table 1: Physicochemical Properties of Finasteride-d9

| Property | Value | Source |

| Molecular Formula | C₂₃H₂₇D₉N₂O₂ | [1][2][3][4] |

| Molecular Weight | 381.60 g/mol | [3][4] |

| Purity | ≥99% deuterated forms (d₁-d₉) | [1] |

| Solubility | Slightly soluble in Chloroform and Methanol. | [1] |

| Storage Temperature | -20°C | |

| Stability | ≥ 4 years at -20°C | [4] |

Table 2: Physicochemical Properties of Finasteride (Unlabeled)

| Property | Value | Source |

| Molecular Formula | C₂₃H₃₆N₂O₂ | |

| Molecular Weight | 372.55 g/mol | |

| Melting Point | 252-254 °C | |

| Appearance | White to off-white crystalline solid | |

| Solubility | Freely soluble in chloroform, DMSO, ethanol, methanol, and n-propanol. Very slightly soluble in water. |

Mechanism of Action and Signaling Pathway

Finasteride exerts its pharmacological effects by inhibiting the enzyme 5α-reductase, particularly the type II isozyme.[6][7][8] This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[6][7][9] By blocking this conversion, Finasteride effectively reduces DHT levels in target tissues such as the prostate gland and hair follicles.[6][9] This reduction in DHT leads to the therapeutic effects observed in the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern baldness).[7]

The signaling pathway affected by Finasteride is central to androgen-mediated cellular processes. The inhibition of 5α-reductase disrupts the production of DHT, which would otherwise bind to androgen receptors (AR) in the cytoplasm. Upon binding, the DHT-AR complex translocates to the nucleus, where it acts as a transcription factor, modulating the expression of androgen-responsive genes that regulate cell growth, differentiation, and survival.

Experimental Protocols

The primary in vitro assay to evaluate the efficacy of Finasteride and its analogs is the 5α-reductase inhibition assay. Below is a detailed methodology for this key experiment.

Objective: To determine the inhibitory activity of a test compound (e.g., Finasteride-d9) on 5α-reductase enzyme activity.

Materials:

-

Rat liver or prostate microsomes (as a source of 5α-reductase)

-

Testosterone (substrate)

-

NADPH (cofactor)

-

Finasteride (as a positive control)

-

Test compound (e.g., Finasteride-d9)

-

Phosphate buffer (pH 6.5)

-

Ethyl acetate

-

High-Performance Liquid Chromatography (HPLC) system or Liquid Chromatography-Mass Spectrometry (LC-MS) system

-

Scintillation counter (if using radiolabeled substrate)

Procedure:

-

Enzyme Preparation: Prepare a microsomal suspension from rat liver or prostate tissue known to express high levels of 5α-reductase.

-

Reaction Mixture Preparation: In a microcentrifuge tube, combine the phosphate buffer, NADPH solution, and the microsomal enzyme suspension.

-

Inhibitor/Compound Addition: Add the test compound or Finasteride (positive control) at various concentrations to the reaction mixtures. For the control group, add the vehicle (e.g., DMSO) used to dissolve the compounds.

-

Pre-incubation: Pre-incubate the reaction mixtures at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, testosterone.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a strong acid (e.g., HCl) or by rapid cooling.

-

Extraction: Extract the steroids (testosterone and DHT) from the reaction mixture using an organic solvent such as ethyl acetate.

-

Analysis: Analyze the extracted samples using HPLC or LC-MS to quantify the amounts of testosterone and DHT. If a radiolabeled substrate is used, the products can be separated by thin-layer chromatography (TLC) and quantified using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Safety, Storage, and Handling

Safety: Finasteride is a potent pharmaceutical compound and should be handled with care. It is classified as a reproductive hazard. Women who are pregnant or may become pregnant should not handle crushed or broken tablets, as Finasteride can be absorbed through the skin and may cause birth defects in a male fetus. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling the compound.

Storage: Finasteride-d9 should be stored at -20°C for long-term stability.[4] Unlabeled Finasteride is typically stored at room temperature in a dry place, protected from light.

Handling: Handle in a well-ventilated area. Avoid creating dust. In case of contact with eyes or skin, rinse immediately with plenty of water.

This technical guide provides a foundational understanding of Finasteride-d9 for research and development purposes. For more detailed information, it is recommended to consult the specific product's certificate of analysis and safety data sheet.

References

- 1. esschemco.com [esschemco.com]

- 2. fishersci.com [fishersci.com]

- 3. trytangl.com [trytangl.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Does Finasteride Expire And Can You Still Use It? [wimpoleclinic.com]

- 6. Finasteride (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 7. LC determination of finasteride and its application to storage stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Water-stable and finasteride-loaded polyvinyl alcohol nanofibrous particles with sustained drug release for improved prostatic artery embolization - In vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Finasteride (Propecia, Proscar): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

A Technical Guide to the Isotopic Purity and Enrichment of Finasteride-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methods and data related to the isotopic purity and enrichment of Finasteride-d9. Finasteride-d9 is the deuterium-labeled analog of Finasteride, where nine hydrogen atoms on the tert-butyl group have been replaced by deuterium.[1][2] It is widely used as a stable isotope-labeled (SIL) internal standard in bioanalytical studies, particularly in pharmacokinetic and therapeutic drug monitoring assays using mass spectrometry.[3][4] The precise characterization of its isotopic composition is critical for ensuring the accuracy and reliability of quantitative analyses.

Core Concepts: Purity vs. Enrichment

Understanding the terminology is fundamental for the correct interpretation of analytical data for deuterated compounds.

-

Chemical Purity: Refers to the percentage of the compound of interest (Finasteride-d9) relative to any chemical impurities, such as synthetic byproducts or degradants.[5] This is typically determined by methods like HPLC.

-

Isotopic Purity: This term describes the percentage of the desired isotopologue (the fully deuterated d9 species) within the mixture of all isotopic variants of the molecule (d0 through d9).[6]

-

Isotopic Enrichment: Represents the mole fraction of the heavy isotope (deuterium, D) at a specific labeled position, expressed as a percentage. For a compound like Finasteride-d9 with multiple deuterium labels, an average enrichment value across the nine positions is often reported.[1]

It is crucial to distinguish between isotopic enrichment and the final isotopic purity (or species abundance). An isotopic enrichment of 99% at each of the nine positions does not mean 99% of the molecules are the d9 species. Due to statistical distribution, a small percentage will exist as d8, d7, etc.

Analytical Methodologies for Determination

A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is the standard approach for the comprehensive characterization of Finasteride-d9.[6]

High-Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS, particularly with Time-of-Flight (TOF) analyzers, is the primary technique for quantifying isotopic purity.[7][8] Its high resolving power allows for the separation and accurate measurement of ions that differ only by the mass of a neutron.

-

Sample Preparation:

-

Accurately weigh and dissolve the Finasteride-d9 reference standard in a suitable solvent (e.g., Methanol or Acetonitrile) to create a stock solution of known concentration (e.g., 1 mg/mL).

-

Prepare a working solution by diluting the stock solution to an appropriate concentration for LC-MS analysis (e.g., 1 µg/mL).[7]

-

-

Chromatographic Separation (UPLC/HPLC):

-

Column: A reverse-phase column, such as a C18, is typically used (e.g., Waters Symmetry Shield RP18, 50 × 2.1 mm, 3.5 µm).[9][10]

-

Mobile Phase: A gradient elution using water and an organic solvent (e.g., Acetonitrile), both containing a modifier like 0.1% formic acid or 10 mM ammonium acetate to improve ionization.[9][10]

-

Flow Rate: Typical flow rates range from 0.2 to 0.5 mL/min.

-

Goal: The chromatographic step aims to separate the Finasteride-d9 peak from any co-eluting chemical impurities.[7]

-

-

Mass Spectrometry Analysis (TOF-MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode is standard for Finasteride, detecting the protonated molecule [M+H]⁺.[9]

-

Acquisition Mode: Acquire data in full-scan mode over a relevant m/z range (e.g., m/z 100-500) with high resolution (>10,000 FWHM) to ensure baseline separation of isotopic peaks.[7]

-

Expected Ions:

-

Finasteride (d0) [M+H]⁺: ~m/z 373.28

-

Finasteride-d9 [M+H]⁺: ~m/z 382.34

-

-

-

Data Analysis and Calculation:

-

From the full-scan data, extract the ion chromatogram (EIC) for each isotopic species (e.g., d0 to d9).[7]

-

Integrate the peak area for each EIC.

-

Correct the observed peak areas for the natural abundance of isotopes (e.g., ¹³C) that contribute to the M+1, M+2 peaks.[8]

-

Calculate the isotopic purity by expressing the corrected area of the d9 peak as a percentage of the sum of the areas of all isotopic peaks (d0 through d9).

-

Workflow for Isotopic Purity Determination by LC-HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structural integrity of the molecule and verifying the specific locations of the deuterium labels. Quantitative NMR (qNMR) can also provide an independent measure of isotopic enrichment.[6][11]

-

Sample Preparation:

-

Dissolve a sufficient amount of Finasteride-d9 (typically 5-10 mg) in a deuterated NMR solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.

-

-

¹H NMR Spectroscopy:

-

Acquire a standard proton NMR spectrum.

-

Analysis: The spectrum should be consistent with the structure of Finasteride, with the notable absence or significant reduction of the signal corresponding to the tert-butyl protons, which typically appears as a singlet around 1.3 ppm. The integration of any residual proton signal in this region relative to other protons in the molecule can provide a measure of isotopic enrichment.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Analysis: The spectrum should match that of unlabeled Finasteride, with one key difference: the signal for the methyl carbons of the tert-butyl group (typically around 28.7 ppm) should be absent or greatly diminished.[12] The quaternary carbon of the tert-butyl group (around 51 ppm) may also be less intense or show splitting due to coupling with deuterium.[12]

-

-

²H (Deuterium) NMR Spectroscopy:

-

Acquire a deuterium NMR spectrum.

-

Analysis: A single resonance should be observed in the aliphatic region, confirming that the deuterium atoms are located on the tert-butyl group as expected. This provides direct evidence of successful labeling.

-

Quantitative Data and Specifications

The following tables summarize typical specifications for commercially available Finasteride-d9 and provide an example of how species abundance relates to isotopic enrichment.

Table 1: Typical Specifications for Finasteride-d9

| Parameter | Specification | Reference |

|---|---|---|

| Chemical Name | N-(1,1-Dimethylethyl-d9)-3-oxo-4-aza-5α-androst-1-ene-17β-carboxamide | [13] |

| CAS Number | 1131342-85-2 | [2][4] |

| Molecular Formula | C₂₃H₂₇D₉N₂O₂ | [2][4] |

| Molecular Weight | ~381.60 g/mol | [2][4] |

| Chemical Purity | >98% (typically by HPLC) | [1] |

| Isotopic Enrichment | ≥98% Atom % D |[1] |

Table 2: Example of Species Abundance for a D9 Compound with 99% Isotopic Enrichment This table illustrates the expected statistical distribution of isotopologues in a Finasteride-d9 sample where the isotopic enrichment at each of the nine positions is 99%.

| Isotopologue | Number of Deuterium Atoms | Expected Species Abundance (%) |

| d9 | 9 | 91.35% |

| d8 | 8 | 8.30% |

| d7 | 7 | 0.33% |

| d6 | 6 | <0.01% |

| < d6 | < 6 | <0.01% |

Calculations are based on binomial expansion and assume random isotopic distribution.

Relevant Biological Pathways of Finasteride

Understanding the mechanism of action and metabolism of Finasteride is crucial for researchers using its deuterated analog in biological studies.

Mechanism of Action: 5-alpha Reductase Inhibition

Finasteride is a competitive inhibitor of the Type II and III isoforms of the 5-alpha reductase enzyme.[14][15] This enzyme is responsible for converting testosterone into the more potent androgen, dihydrotestosterone (DHT).[16] By blocking this conversion, Finasteride significantly reduces DHT levels in target tissues like the prostate gland and hair follicles, thereby treating conditions like benign prostatic hyperplasia (BPH) and androgenetic alopecia.[15][16] Oral administration of 5 mg/day can reduce serum DHT levels by approximately 70% and prostatic DHT levels by up to 80-90%.[14][17]

Finasteride's Mechanism of Action.

Metabolic Pathway

Finasteride is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[15][18][19] The main metabolic pathway involves hydroxylation of the t-butyl side chain, followed by further oxidation to form monocarboxylic acid metabolites.[17][18] These metabolites possess less than 20% of the 5-alpha reductase inhibitory activity of the parent drug and are considered significantly less active.[18][20] The metabolites are excreted in both urine (approximately 40%) and feces (approximately 57%).[17]

References

- 1. sussex-research.com [sussex-research.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. asianpubs.org [asianpubs.org]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. almacgroup.com [almacgroup.com]

- 8. researchgate.net [researchgate.net]

- 9. Development and validation of an LC-MS assay for finasteride and its application to Prostate Cancer Prevention Trial sample analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. researchgate.net [researchgate.net]

- 13. Finasteride-D9 | CAS No- 1131342-85-2 | Simson Pharma Limited [simsonpharma.com]

- 14. droracle.ai [droracle.ai]

- 15. Finasteride - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. 5-alpha reductase inhibitors use in prostatic disease and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Finasteride - Wikipedia [en.wikipedia.org]

- 18. go.drugbank.com [go.drugbank.com]

- 19. Finasteride metabolism and pharmacogenetics: new approaches to personalized prevention of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Finasteride: the first 5 alpha-reductase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Certificate of Analysis for Finasteride-d9

Audience: Researchers, Scientists, and Drug Development Professionals

A Certificate of Analysis (CoA) is a critical document that certifies the quality and purity of a pharmaceutical reference standard, ensuring it is suitable for its intended analytical purpose.[1][2] Finasteride-d9, a deuterated analog of Finasteride, is primarily used as an internal standard for the quantification of Finasteride in biological samples by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] This guide provides an in-depth explanation of the typical components of a Finasteride-d9 CoA, detailing the analytical tests performed and their underlying methodologies.

Product Information and Physicochemical Properties

This section provides fundamental details about the specific batch of the reference standard.

| Parameter | Specification / Information | Significance |

| Product Name | Finasteride-d9 | Identifies the deuterated isotopologue of Finasteride. |

| CAS Number | 1131342-85-2 | A unique identifier for the specific chemical substance.[4] |

| Molecular Formula | C₂₃H₂₇D₉N₂O₂ | Describes the elemental composition, indicating nine deuterium atoms.[5] |

| Molecular Weight | 381.6 g/mol | The mass of one mole of the substance, adjusted for deuterium.[5] |

| Appearance | White to Off-White Crystalline Powder | A qualitative check for physical consistency and absence of gross contamination.[6] |

| Solubility | Freely soluble in Ethanol and Dichloromethane | Provides guidance for preparing stock solutions for analysis.[7][8] |

| Storage Conditions | Store at -20°C in a tightly sealed container | Ensures the long-term stability and integrity of the reference standard.[5] |

Identification

Identification tests confirm that the material is unequivocally Finasteride-d9. A combination of spectroscopic techniques is employed to provide orthogonal verification of the chemical structure.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For Finasteride-d9, the analysis would verify the mass of the protonated molecule [M+H]⁺.

Quantitative Data Summary

| Test | Method | Specification | Example Result |

| Mass Identity | LC-MS (ESI+) | Conforms to structure | [M+H]⁺ at m/z 382.6 |

Experimental Protocol: LC-MS for Identity

-

System: Liquid Chromatograph coupled to a single quadrupole or Time-of-Flight (TOF) mass spectrometer with an Electrospray Ionization (ESI) source.

-

Sample Preparation: A dilute solution of Finasteride-d9 is prepared in a suitable solvent like methanol or acetonitrile.

-

Chromatography: The sample is injected onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).[9]

-

Mobile Phase: A gradient elution is typically used, composed of acetonitrile and water (often with 0.1% formic acid or 10 mM ammonium acetate to aid ionization).[9]

-

MS Detection: The mass spectrometer is operated in positive ion mode (ESI+) to detect the protonated molecular ion. Data is acquired by scanning a relevant mass range (e.g., m/z 100-500).

-

Acceptance Criterion: The observed mass of the primary ion must correspond to the theoretical mass of the protonated Finasteride-d9 molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides definitive structural confirmation by analyzing the magnetic properties of atomic nuclei. For Finasteride-d9, ¹H NMR and ¹³C NMR are crucial.

Qualitative Data Summary

| Test | Method | Specification |

| Structure Confirmation | ¹H NMR, ¹³C NMR | The spectrum conforms to the structure of Finasteride-d9. |

Experimental Protocol: NMR for Structure Elucidation

-

System: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The sample is dissolved in a deuterated solvent, such as Chloroform-d (CDCl₃).

-

Data Acquisition: Standard ¹H and ¹³C NMR spectra are acquired.

-

Acceptance Criterion: The observed chemical shifts and coupling patterns in the ¹H and ¹³C spectra must be consistent with the known structure of Finasteride.[10][11] A key confirmatory point for Finasteride-d9 is the absence of the characteristic singlet peak for the tert-butyl protons in the ¹H NMR spectrum, which is present in non-deuterated Finasteride.[10] The carbon signals associated with the deuterated positions will also be significantly attenuated or absent in the ¹³C NMR spectrum.

Purity and Assay

This section quantifies the purity of the reference standard, which is critical for its use in quantitative assays.

Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the compound and quantifying any related impurities.

Quantitative Data Summary

| Test | Method | Specification | Example Result |

| Chromatographic Purity | RP-HPLC (UV) | ≥ 98.0% | 99.5% |

| Total Impurities | RP-HPLC (UV) | ≤ 2.0% | 0.5% |

Experimental Protocol: Purity by RP-HPLC

-

System: An HPLC system equipped with a UV detector.[12]

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[12][13]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[14][15] A typical ratio might be Methanol:Water (80:20 v/v).[15]

-

Detection: UV detection at a wavelength where Finasteride has significant absorbance, such as 210 nm, 220 nm, or 225 nm.[14][15]

-

Quantification: Purity is determined by the area percentage method, where the peak area of Finasteride-d9 is expressed as a percentage of the total area of all observed peaks.

Logical Flow of Certificate of Analysis

Caption: Logical workflow from batch testing to final release or rejection on a CoA.

Isotopic Enrichment

For a deuterated standard, it is crucial to determine the percentage of molecules that contain the desired number of deuterium atoms. This is assessed using high-resolution mass spectrometry.

Quantitative Data Summary

| Test | Method | Specification | Example Result |

| Isotopic Purity (d₉) | LC-MS | ≥ 95% | 98.2% |

| d₀ Content | LC-MS | Report Value | < 0.1% |

Experimental Protocol: Isotopic Enrichment by Mass Spectrometry

-

System: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is preferred for its ability to resolve the different isotopologues.[16]

-

Methodology:

-

The sample is introduced into the mass spectrometer, typically after LC separation to remove impurities.

-

A high-resolution mass spectrum is acquired for the molecular ion cluster of Finasteride-d9.

-

The relative intensities of the peaks corresponding to the unlabeled (d₀), partially labeled (d₁-d₈), and fully labeled (d₉) species are measured.

-

Corrections are made for the natural isotopic abundance of Carbon-13 (¹³C) and other elements in the molecule.[16][17]

-

The isotopic enrichment is calculated as the percentage of the d₉ species relative to all other isotopologues.[17]

-

Experimental Workflow for HPLC Purity Analysis

Caption: Step-by-step workflow for determining the purity of Finasteride-d9 via HPLC.

Conclusion

The CoA concludes with a statement confirming that the material has been tested according to established procedures and meets all required specifications. This statement, signed by a quality assurance authority, certifies that the batch is suitable for its intended use as a reference standard.

References

- 1. labmix24.com [labmix24.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. caymanchem.com [caymanchem.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. sussex-research.com [sussex-research.com]

- 6. magistraliterdistributio.cz [magistraliterdistributio.cz]

- 7. actascientific.com [actascientific.com]

- 8. abmole.com [abmole.com]

- 9. Development and validation of an LC-MS assay for finasteride and its application to Prostate Cancer Prevention Trial sample analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ijcrt.org [ijcrt.org]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. seejph.com [seejph.com]

- 15. researchgate.net [researchgate.net]

- 16. almacgroup.com [almacgroup.com]

- 17. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity Finasteride-d9 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity Finasteride-d9, a deuterated analog of Finasteride, for research and development applications. Finasteride-d9 serves as an ideal internal standard for the quantitative analysis of Finasteride in biological matrices and other samples by mass spectrometry. Its use is critical for accurate pharmacokinetic, metabolic, and clinical studies.

Commercial Suppliers of High-Purity Finasteride-d9

A number of specialized chemical suppliers offer high-purity Finasteride-d9 for research purposes. The quality and specifications of the product can vary between suppliers, making it crucial for researchers to evaluate the provided analytical data to ensure it meets the requirements of their specific application. Below is a summary of prominent commercial suppliers and their typical product specifications.

| Supplier | Stated Purity | Isotopic Enrichment | Available Forms | Notes |

| Cayman Chemical | - | ≥99% deuterated forms (d1-d9) | Solid | Intended for use as an internal standard for GC- or LC-MS.[1] |

| Simson Pharma Limited | High Quality | - | Solid | Accompanied by a Certificate of Analysis.[2] |

| ESS Chem Co. | 98.6% by HPLC | 99% atom D | Off-white solid | Provides lot-specific purity data.[3] |

| Veeprho | - | - | Solid | Leading supplier of impurity reference standards.[4] |

| Acanthus Research | - | - | 100 mg unit size | Drug Substance Stable Isotope Labeled Reference Standard.[5] |

| Sussex Research | >95% (HPLC) | >95% | Solid | For research and development use only.[6] |

| MedChemExpress | - | - | Solid | Labeled as a potent and competitive 5α-reductase inhibitor.[7][8] |

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate and reproducible use of Finasteride-d9. The following sections provide representative methodologies for the synthesis and analysis of high-purity Finasteride-d9, based on established chemical and analytical principles.

Synthesis of High-Purity Finasteride-d9

The synthesis of Finasteride-d9 involves the introduction of deuterium atoms into the Finasteride molecule. A common strategy is to use a deuterated starting material or reagent in the synthesis process. The following is a representative protocol for the synthesis of Finasteride-d9, focusing on the deuteration of the tert-butyl group.

Objective: To synthesize N-(tert-Butyl-d9)-3-oxo-4-aza-5α-androst-1-ene-17β-carboxamide (Finasteride-d9).

Materials:

-

3-oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid

-

Oxalyl chloride

-

Dichloromethane (DCM), anhydrous

-

tert-Butylamine-d9 (d9-TBA)

-

Triethylamine (TEA)

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Acid Chloride Formation: To a solution of 3-oxo-4-aza-5α-androst-1-ene-17β-carboxylic acid (1.0 eq) in anhydrous DCM, cooled to 0°C, is added oxalyl chloride (1.2 eq) dropwise. A catalytic amount of dimethylformamide (DMF) is added. The reaction mixture is stirred at 0°C for 30 minutes and then at room temperature for 2 hours, or until the reaction is complete as monitored by TLC. The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude acid chloride.

-

Amidation with tert-Butylamine-d9: The crude acid chloride is dissolved in anhydrous DCM and cooled to 0°C. A solution of tert-Butylamine-d9 (1.5 eq) and triethylamine (2.0 eq) in anhydrous DCM is added dropwise. The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction mixture is washed successively with 1N HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford high-purity Finasteride-d9.

-

Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure, purity, and isotopic enrichment.

Quality Control and Analytical Methods

Rigorous quality control is necessary to ensure the identity, purity, and isotopic enrichment of Finasteride-d9. The following are key analytical methods employed for its characterization.

1. High-Performance Liquid Chromatography (HPLC) for Chemical Purity

-

Objective: To determine the chemical purity of Finasteride-d9 and to detect any non-deuterated Finasteride or other impurities.

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water is commonly used. For example, a starting condition of 60% acetonitrile and 40% water, with a linear gradient to 90% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Sample Preparation: A stock solution of Finasteride-d9 is prepared in methanol or acetonitrile at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration of about 0.1 mg/mL with the mobile phase.

-

Analysis: The retention time of Finasteride-d9 should be consistent with that of a non-deuterated Finasteride reference standard. Purity is calculated based on the area percentage of the main peak.

2. Mass Spectrometry (MS) for Isotopic Enrichment and Identity Confirmation

-

Objective: To confirm the molecular weight of Finasteride-d9 and to determine the degree of deuterium incorporation (isotopic enrichment).

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

-

Method: The sample is introduced into the mass spectrometer via direct infusion or through an LC system.

-

Analysis: The mass spectrum will show a molecular ion peak corresponding to the mass of Finasteride-d9 ([M+H]⁺ at m/z ≈ 382.3). The isotopic distribution of this peak is analyzed to determine the percentage of d9, d8, d7, etc., species present in the sample. High-purity Finasteride-d9 should exhibit a dominant peak for the d9 species.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Purity

-

Objective: To confirm the chemical structure of Finasteride-d9 and to verify the location of the deuterium labels.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR: The ¹H NMR spectrum of Finasteride-d9 will be similar to that of non-deuterated Finasteride, with the notable absence of the signal corresponding to the tert-butyl protons. The integration of the remaining proton signals should be consistent with the structure.

-

¹³C NMR: The ¹³C NMR spectrum will show the characteristic signals for the Finasteride carbon skeleton. The signal for the carbon atoms of the tert-butyl group will be significantly attenuated or absent due to coupling with deuterium.[9]

-

²H NMR: A deuterium NMR spectrum can be acquired to directly observe the deuterium signal and confirm the presence and location of the deuterium atoms.

Data Presentation

The following tables summarize the key specifications and analytical data for a typical batch of high-purity Finasteride-d9.

Table 1: General Specifications

| Parameter | Specification |

| Chemical Name | N-(tert-Butyl-d9)-3-oxo-4-aza-5α-androst-1-ene-17β-carboxamide |

| CAS Number | 1131342-85-2 |

| Molecular Formula | C₂₃H₂₇D₉N₂O₂ |

| Molecular Weight | 381.60 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, and acetonitrile |

Table 2: Quality Control Data (Representative Batch)

| Analytical Test | Method | Result |

| Chemical Purity | HPLC (210 nm) | ≥ 98.5% |

| Isotopic Enrichment | Mass Spectrometry | ≥ 99% Deuterium Incorporation |

| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to structure |

| Residual Solvents | GC-HS | Meets USP <467> limits |

| Water Content | Karl Fischer | ≤ 0.5% |

Mandatory Visualization

The following diagrams illustrate key workflows and relationships relevant to the procurement and analysis of high-purity Finasteride-d9.

References

- 1. ovid.com [ovid.com]

- 2. Synthetic procedures for the preparation of deuterium-labeled analogs of naturally occurring steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. caymanchem.com [caymanchem.com]

- 5. Isotopic labeling for determination of enantiomeric purity by 2H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. texilajournal.com [texilajournal.com]

- 8. Expertise â Cambridge Isotope Laboratories, Inc. [isotope.com]

- 9. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Finasteride in Human Plasma using Finasteride-d9 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of finasteride in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes Finasteride-d9, a stable isotope-labeled analog, as an internal standard to ensure high accuracy and precision.[1] A simple liquid-liquid extraction procedure is employed for sample preparation, followed by a rapid chromatographic separation. This method is suitable for high-throughput analysis in clinical and pharmaceutical research settings, including pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Finasteride is a synthetic 4-azasteroid compound that acts as a potent inhibitor of 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, 5α-dihydrotestosterone (DHT).[2] It is widely used in the treatment of benign prostatic hyperplasia (BPH) and androgenic alopecia.[3][4] Accurate and reliable quantification of finasteride in biological matrices is crucial for pharmacokinetic and bioavailability studies.

LC-MS/MS has become the preferred analytical technique for the quantification of drugs in biological samples due to its high sensitivity, selectivity, and speed.[3] The use of a stable isotope-labeled internal standard, such as Finasteride-d9, is the gold standard in quantitative LC-MS/MS analysis. This is because it shares very similar physicochemical properties with the analyte, ensuring that it behaves almost identically during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variations in instrument response.

This application note provides a detailed protocol for the extraction and quantification of finasteride in human plasma using Finasteride-d9 as an internal standard. The method has been developed to be simple, rapid, and reliable for the analysis of a large number of samples.

Experimental

Materials and Reagents

-

Finasteride analytical standard

-

Finasteride-d9 (Internal Standard, IS)[1]

-

HPLC-grade acetonitrile, methanol, and ethyl acetate

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

Human plasma (drug-free)

-

Deionized water

Instrumentation

-

A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of finasteride and Finasteride-d9 by dissolving the appropriate amount of each compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the finasteride stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

-

Internal Standard Working Solution: Dilute the Finasteride-d9 stock solution with a 50:50 mixture of acetonitrile and water to achieve a final concentration of 50 ng/mL.

Sample Preparation: Liquid-Liquid Extraction

-

To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of the Finasteride-d9 internal standard working solution (50 ng/mL) and vortex briefly.

-

Add 1 mL of ethyl acetate to the plasma sample.

-

Vortex the mixture for 5 minutes to ensure thorough extraction.

-

Centrifuge at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase.

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)[2] |

| Mobile Phase A | 10 mM Ammonium acetate with 0.1% formic acid in water[2] |

| Mobile Phase B | Acetonitrile with 0.1% formic acid[2] |

| Flow Rate | 0.4 mL/min |

| Gradient | Start with 42% B, increase to 50.5% B over 3.5 min, hold at 70% B for 2.5 min, then return to initial conditions and re-equilibrate.[2] |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

Mass Spectrometry

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |

| Monitored Transitions | Finasteride: m/z 373.3 → 305.2[5] Finasteride-d9: m/z 382.3 → 314.2 |

| Capillary Voltage | 2800 V[2] |

| Drying Gas Temperature | 200°C[2] |

| Drying Gas Flow | 10.5 L/min[2] |

| Nebulizer Pressure | 45 psi[2] |

Results and Discussion

Linearity and Sensitivity

The method demonstrated excellent linearity over a concentration range of 1 to 100 ng/mL for finasteride in human plasma.[2][6] The coefficient of determination (r²) was consistently greater than 0.99. The lower limit of quantification (LLOQ) was established at 1 ng/mL, with acceptable precision and accuracy.[2]

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three different concentration levels (low, medium, and high). The precision, expressed as the percentage coefficient of variation (%CV), was typically less than 15%. The accuracy was within 85-115% of the nominal values, which is in accordance with regulatory guidelines for bioanalytical method validation.

Recovery

The extraction recovery of finasteride and Finasteride-d9 from human plasma was determined by comparing the peak areas of extracted samples with those of unextracted standards. The recovery was consistent and reproducible across the different concentration levels.

Quantitative Data Summary

| Parameter | Result | Reference |

| Linearity Range | 1 - 100 ng/mL | [2][6] |

| Correlation Coefficient (r²) | > 0.999 | [2] |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | [2] |

| Intra-day Precision (%CV) | 3.4 - 7.3% | [2] |

| Inter-day Precision (%CV) | < 8% | [2] |

| Intra-day Accuracy (%) | 95.2 - 101% | [2] |

| Inter-day Accuracy (%) | Within 5% of nominal values | [2] |

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of finasteride in human plasma. The use of Finasteride-d9 as an internal standard ensures the accuracy and precision of the results. The simple sample preparation procedure and rapid chromatographic analysis make this method well-suited for pharmacokinetic studies and routine therapeutic drug monitoring.

Visualizations

References

- 1. veeprho.com [veeprho.com]

- 2. Development and validation of an LC-MS assay for finasteride and its application to Prostate Cancer Prevention Trial sample analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Rapid, Simple, Liquid Chromatographic-Electrospray Ionization, Ion Trap Mass Spectrometry Method for the Determination of Finasteride in Human Plasma and its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Development and validation of an LC-MS assay for finasteride and its application to prostate cancer prevention trial sample analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Finasteride in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Finasteride in human plasma. The method utilizes Finasteride-d9 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple liquid-liquid extraction (LLE) procedure is employed for sample preparation, providing excellent recovery and minimal matrix effects. The chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This method is highly sensitive, with a lower limit of quantitation (LLOQ) of 0.2 ng/mL, and demonstrates excellent linearity, precision, and accuracy over the calibration range. The protocols and data presented herein are intended for researchers, scientists, and drug development professionals requiring a reliable method for pharmacokinetic studies and therapeutic drug monitoring of Finasteride.

Introduction

Finasteride is a synthetic 4-azasteroid compound that acts as a potent and specific inhibitor of Type II 5α-reductase, an intracellular enzyme that converts the androgen testosterone into the more potent 5α-dihydrotestosterone (DHT).[1] By reducing DHT levels, Finasteride is effective in the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern baldness).[1][2] Accurate and precise quantification of Finasteride in human plasma is crucial for pharmacokinetic analysis, dose-response studies, and monitoring patient compliance.

This application note describes a validated LC-MS/MS method for the determination of Finasteride in human plasma, employing Finasteride-d9 as the internal standard to compensate for matrix effects and variability in sample processing and instrument response.

Experimental Protocols

Materials and Reagents

-

Finasteride analytical standard (≥98% purity)

-

Finasteride-d9 internal standard (≥98% purity, isotopic purity ≥99%)

-

HPLC-grade methanol, acetonitrile, and ethyl acetate

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Drug-free human plasma (with anticoagulant, e.g., K2EDTA)

Preparation of Stock and Working Solutions

2.1. Stock Solutions (1 mg/mL)

-

Accurately weigh approximately 10 mg of Finasteride and Finasteride-d9 into separate 10 mL volumetric flasks.

-

Dissolve the contents in methanol and bring to volume. Mix thoroughly.

-

Store stock solutions at -20°C.

2.2. Working Standard Solutions

-

Prepare a series of Finasteride working standard solutions by serial dilution of the stock solution with 50:50 (v/v) methanol:water to achieve concentrations for spiking calibration standards and quality control samples.

-

Prepare a Finasteride-d9 internal standard working solution at a concentration of 100 ng/mL by diluting the stock solution with 50:50 (v/v) methanol:water.

Preparation of Calibration Standards and Quality Control Samples

-

Prepare calibration standards by spiking 95 µL of drug-free human plasma with 5 µL of the appropriate Finasteride working standard solution to achieve final concentrations ranging from 0.2 to 100 ng/mL.

-

Prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) in the same manner.

Sample Preparation (Liquid-Liquid Extraction)

-

To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 25 µL of the 100 ng/mL Finasteride-d9 internal standard working solution and vortex briefly.

-

Add 600 µL of ethyl acetate.

-

Vortex for 5 minutes to ensure thorough mixing.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the upper organic layer (approximately 500 µL) to a clean microcentrifuge tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 70:30 v/v Water with 0.1% Formic Acid:Methanol with 0.1% Formic Acid).

-

Vortex to mix and transfer the solution to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

5.1. Liquid Chromatography

| Parameter | Condition |

| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol with 0.1% Formic Acid |

| Gradient | 30% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 30% B and equilibrate for 1.0 min |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

5.2. Mass Spectrometry

| Parameter | Condition |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Finasteride: 373.3 > 305.3[3] Finasteride-d9: 382.3 > 305.3 |

| Collision Energy | Optimized for each transition |

| Ion Source Temp. | 500°C |

| IonSpray Voltage | 5500 V |

Data Presentation

The following tables summarize the quantitative performance of the described LC-MS/MS method based on data adapted from published literature.

Table 1: Linearity and Lower Limit of Quantitation (LLOQ)

| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |

| Finasteride | 0.2 - 100[3] | 0.2[3] | >0.995[3] |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Low | 0.6 | < 8.0[3] | < 8.0[3] | 94.3 - 105.8[3] |

| Medium | 50 | < 8.0[3] | < 8.0[3] | 94.3 - 105.8[3] |

| High | 80 | < 8.0[3] | < 8.0[3] | 94.3 - 105.8[3] |

Table 3: Recovery and Matrix Effect

| Analyte | Extraction Recovery (%) | Matrix Effect (%) |

| Finasteride | > 82.7[3] | Not specified, but compensated by SIL-IS |

Visualizations

Caption: Experimental workflow for the quantitative analysis of Finasteride.

Caption: Mechanism of action of Finasteride.

References

- 1. Picogram determination of finasteride in human plasma and semen by high-performance liquid chromatography with atmospheric-pressure chemical-ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and validation of an LC-MS assay for finasteride and its application to Prostate Cancer Prevention Trial sample analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of finasteride in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry with flow rate gradient - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Protocol for Preparing Finasteride-d9 Standard Solutions

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation of Finasteride-d9 standard solutions for use as an internal standard in quantitative bioanalysis, typically by liquid chromatography-mass spectrometry (LC-MS).

Introduction

Finasteride-d9 is a deuterated analog of Finasteride, a potent inhibitor of 5α-reductase used in the treatment of benign prostatic hyperplasia and androgenetic alopecia. In bioanalytical methods, isotopically labeled compounds like Finasteride-d9 are the preferred internal standards because they exhibit similar chemical and physical properties to the analyte, but are mass-spectrometrically distinct. This allows for accurate quantification by correcting for variations in sample preparation and instrument response. The following protocol outlines the preparation of a stock solution and subsequent serial dilutions to generate working and calibration standards.

Materials and Reagents

| Material/Reagent | Specification |

| Finasteride-d9 | Crystalline solid, ≥98% purity |

| Methanol (MeOH) | HPLC or LC-MS grade |

| Volumetric flasks | Class A (e.g., 1 mL, 10 mL) |

| Micropipettes | Calibrated (e.g., P10, P100, P1000) |

| Pipette tips | Appropriate sizes |

| Analytical balance | Readable to at least 0.01 mg |

| Storage vials | Amber glass or polypropylene |

Experimental Protocol

3.1. Preparation of Finasteride-d9 Stock Solution (1 mg/mL)

-

Accurately weigh 1 mg of Finasteride-d9 powder using an analytical balance.

-

Quantitatively transfer the weighed powder to a 1 mL Class A volumetric flask.

-

Add approximately 0.7 mL of methanol to the volumetric flask.

-

Vortex or sonicate the solution until the Finasteride-d9 is completely dissolved. Finasteride is freely soluble in methanol.[1]

-

Bring the solution to the final volume of 1 mL with methanol.

-

Cap the flask and invert it several times to ensure homogeneity.

-

This solution is the Stock Solution (S0) with a concentration of 1 mg/mL.

-

Transfer the stock solution to a labeled storage vial and store at -20°C.[2][3]

3.2. Preparation of Working and Calibration Standard Solutions

The following steps describe a serial dilution process to create a set of working and calibration standards from the stock solution.

-

Working Solution 1 (S1): Transfer 100 µL of the Stock Solution (S0, 1 mg/mL) into a 10 mL volumetric flask and dilute to the mark with methanol. This yields a Working Solution 1 (S1) with a concentration of 10 µg/mL.

-

Working Solution 2 (S2): Transfer 100 µL of Working Solution 1 (S1, 10 µg/mL) into a 1 mL volumetric flask and dilute to the mark with methanol. This yields a Working Solution 2 (S2) with a concentration of 1 µg/mL (1000 ng/mL).

-

Serial Dilutions for Calibration Curve: Perform serial dilutions from Working Solution 2 (S2) to generate calibration standards. An example dilution series is provided in the table below. These concentrations are suitable for typical LC-MS assays which often have a linear range of 1 to 100 ng/mL for Finasteride.[2][4]

Quantitative Data Summary

The following table outlines the preparation of a series of calibration standards from the 1000 ng/mL working solution (S2).

| Standard ID | Concentration (ng/mL) | Volume of Previous Standard (µL) | Diluent Volume (Methanol) (µL) |

| S2 | 1000 | - | - |

| CS1 | 100 | 100 µL of S2 | 900 µL |

| CS2 | 50 | 500 µL of CS1 | 500 µL |

| CS3 | 25 | 500 µL of CS2 | 500 µL |

| CS4 | 10 | 400 µL of CS3 | 600 µL |

| CS5 | 5 | 500 µL of CS4 | 500 µL |

| CS6 | 2 | 400 µL of CS5 | 600 µL |

| CS7 | 1 | 500 µL of CS6 | 500 µL |

Storage and Stability

Stock and working solutions of Finasteride-d9 should be stored in tightly sealed, labeled amber vials at -20°C to minimize solvent evaporation and degradation.[2][3] Under these conditions, the solutions should be stable for several months. It is recommended to prepare fresh calibration standards for each analytical run.

Visualization of the Protocol Workflow

Caption: Workflow for the preparation of Finasteride-d9 standard solutions.

References

- 1. Finasteride | C23H36N2O2 | CID 57363 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Development and validation of an LC-MS assay for finasteride and its application to Prostate Cancer Prevention Trial sample analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Finasteride Analysis in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sample preparation of Finasteride in various biological matrices, crucial for pharmacokinetic studies, clinical monitoring, and drug development. The protocols for Liquid-Liquid Extraction (LLE), Protein Precipitation (PPT), and Solid-Phase Extraction (SPE) are outlined, primarily for plasma and serum samples. Additionally, a general protocol for the extraction of Finasteride from hair is provided.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated methods for Finasteride analysis in human plasma.

Table 1: Liquid-Liquid Extraction (LLE) Methods

| Extraction Solvent | Sample Volume (mL) | Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Reference |

| Ethyl acetate | 0.2 | Beclomethasone | 1 - 100 | 1 | Not Reported | [1] |

| Hexane-isoamyl alcohol (98:2, v/v) | Not Specified | Clobazam | Up to 300 | 4 | Not Reported | [2] |

| Methyl tert-butyl ether | 0.1 | Pantoprazole | 0.2 - 100 | 0.2 | > 82.7 | [3] |

| Ethyl acetate | 0.5 | Carbamazepine | 0.1 - 30 | 0.1 | > 83 | [4] |

Table 2: Protein Precipitation (PPT) Methods

| Precipitation Reagent | Sample Volume (mL) | Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Reference |

| Perchloric acid | 0.5 | Tamoxifen | 0.1 - 60 | 0.1 | Not Reported | [5] |

| Acetonitrile | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |

Experimental Protocols

Liquid-Liquid Extraction (LLE) for Finasteride in Human Plasma

This protocol is based on a validated LC-MS method for the quantitative determination of Finasteride in human plasma.[1]

Materials:

-

Human plasma samples

-

Finasteride analytical standard

-

Beclomethasone (Internal Standard)

-

Ethyl acetate (HPLC grade)

-

Absolute ethanol (HPLC grade)

-

10 mL disposable glass centrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation:

-

Thaw frozen plasma samples at room temperature.

-

Vortex-mix the plasma samples for 15 seconds to ensure homogeneity.

-

Pipette 200 µL of plasma into a 10 mL glass centrifuge tube.

-

-

Internal Standard Spiking:

-

Add 10 µL of the internal standard working solution (Beclomethasone) to each plasma sample.

-

-

Extraction:

-

Add 1.6 mL of ethyl acetate to each tube.

-

Vortex-mix the tubes for 5 minutes.

-

Centrifuge the tubes for 5 minutes at 1303 x g.

-

-

Supernatant Transfer:

-

Carefully transfer the upper organic layer (supernatant) to a clean tube.

-

-

Evaporation:

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

-

Reconstitution:

-

Reconstitute the dried residue in a suitable volume of the mobile phase for LC-MS analysis.

-

Protein Precipitation (PPT) for Finasteride in Human Plasma

This protocol is a robust method for the rapid cleanup of plasma samples.[5]

Materials:

-

Human plasma samples

-

Finasteride analytical standard

-

Tamoxifen (Internal Standard)

-

Methanol (HPLC grade)

-

Perchloric acid (70%)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Aliquoting:

-

Pipette a 500 µL aliquot of plasma into a microcentrifuge tube.

-

-

Internal Standard Addition:

-

Add 50 µL of Tamoxifen solution (1 µg/mL in methanol) as the internal standard and mix.

-

-

Precipitation:

-

Add 100 µL of methanol and mix.

-

Add 100 µL of perchloric acid (70%).

-

Vortex the mixture for 30 seconds.

-

-

Centrifugation:

-

Centrifuge the mixture at 1048.32 g for 10 minutes.

-

-

Supernatant Collection:

-

Carefully collect 50 µL of the clear supernatant for direct injection into the analytical column.[5]

-

Solid-Phase Extraction (SPE) for Finasteride in Biological Fluids (General Protocol)

This is a generalized protocol for SPE based on common practices for extracting non-polar compounds from aqueous matrices. The specific sorbent and solvent volumes may require optimization.

Materials:

-

Biological fluid sample (e.g., plasma, urine)

-

SPE cartridges (e.g., C18 or a polymeric reversed-phase sorbent)

-

Methanol (HPLC grade)

-

Deionized water

-

Elution solvent (e.g., Methanol, Acetonitrile)

-

SPE vacuum manifold or positive pressure processor

Procedure:

-

Sample Pre-treatment:

-

Dilute the sample with water or a suitable buffer to reduce viscosity and ensure proper interaction with the sorbent.

-

-

Cartridge Conditioning:

-

Pass 1-2 cartridge volumes of methanol through the SPE cartridge to activate the sorbent.

-

Do not allow the sorbent bed to dry.

-

-

Cartridge Equilibration:

-

Pass 1-2 cartridge volumes of deionized water or the pre-treatment buffer through the cartridge to equilibrate the sorbent to the sample's polarity.

-

Do not allow the sorbent bed to dry.

-

-

Sample Loading:

-

Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate.

-

-

Washing:

-

Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.

-

-

Elution:

-

Elute the retained Finasteride with a small volume of a strong, non-polar solvent (e.g., 2 x 1 mL of methanol or acetonitrile).

-

-

Post-Elution:

-

The eluate can be evaporated and reconstituted in the mobile phase for analysis.

-

Finasteride Extraction from Hair (General Protocol)

This protocol is a general procedure for the extraction of drugs from hair and may be adapted for Finasteride analysis.

Materials:

-

Hair sample

-

Dichloromethane

-

Deionized water

-

Methanol

-

1 M Sodium hydroxide

-

n-hexane/ethyl acetate extraction solvent

-

Grinder or scissors

-

Sonicator bath

-

Centrifuge

Procedure:

-

Decontamination:

-

Wash the hair sample with dichloromethane followed by deionized water to remove external contaminants.

-

Dry the hair sample at room temperature.

-

-

Homogenization:

-

Cut the hair into small segments or pulverize it using a grinder to increase the surface area for extraction.

-

-

Incubation and Extraction:

-

Incubate the hair sample in a suitable solvent (e.g., methanol or a buffer solution) overnight with shaking or sonication to extract the drug from the hair matrix. For improved extraction, alkaline hydrolysis with 1 M sodium hydroxide can be performed.

-

-

Liquid-Liquid Extraction (if necessary):

-

After incubation/hydrolysis, perform a liquid-liquid extraction using a suitable solvent mixture like n-hexane/ethyl acetate.

-

-

Centrifugation and Analysis:

-

Centrifuge the sample to separate the extraction solvent.

-

The organic layer can then be evaporated and the residue reconstituted for LC-MS/MS analysis.

-

Visualized Workflows

The following diagrams illustrate the key steps in the described sample preparation techniques.

Caption: Liquid-Liquid Extraction (LLE) Workflow.

Caption: Protein Precipitation (PPT) Workflow.

Caption: Solid-Phase Extraction (SPE) Workflow.

References

- 1. Development and validation of an LC-MS assay for finasteride and its application to Prostate Cancer Prevention Trial sample analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of finasteride in human plasma by liquid-liquid extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Development of finasteride polymer microspheres for systemic application in androgenic alopecia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Rapid, Simple, Liquid Chromatographic-Electrospray Ionization, Ion Trap Mass Spectrometry Method for the Determination of Finasteride in Human Plasma and its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Efficiency Quantification of Finasteride in Human Plasma Using Liquid-Liquid Extraction

For Research Use Only. Not for use in diagnostic procedures.

Abstract